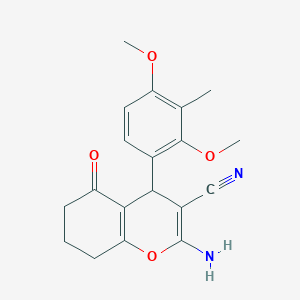![molecular formula C16H15ClN2O3S B4997486 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide, also known as ML239, is a small molecule inhibitor that has been identified through a high-throughput screening campaign. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The exact mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in various cellular processes, including cell growth, inflammation, and pathogen survival. This compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. Inhibition of NMT1 activity by this compound leads to the disruption of several signaling pathways, ultimately resulting in the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound inhibits cell growth by inducing cell cycle arrest and promoting apoptosis. In macrophages, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of the transcription factor NF-κB. In infectious diseases, this compound inhibits the growth of the pathogen by disrupting various cellular processes, such as protein myristoylation.
Advantages and Limitations for Lab Experiments
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has several advantages as a potential therapeutic agent. It has shown efficacy against various diseases, including cancer, inflammation, and infectious diseases. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, there are some limitations to the use of this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has shown some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the research of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide. One potential application is in the treatment of cancer, where this compound could be used in combination with other chemotherapeutic agents to enhance efficacy. Another potential application is in the treatment of infectious diseases, where this compound could be used in combination with other antimicrobial agents to overcome drug resistance. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify potential off-target effects. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide involves a series of chemical reactions starting from 3-nitrobenzoyl chloride and 4-chlorobenzyl mercaptan. The reaction scheme includes the formation of an amide bond between 3-nitrobenzoyl chloride and 2-(4-chlorobenzylthio)ethanamine, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the acylation of the amine with 3-nitrobenzoyl chloride to obtain this compound.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in macrophages. In addition, this compound has shown efficacy against several infectious diseases, including malaria and tuberculosis.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-6-4-12(5-7-14)11-23-9-8-18-16(20)13-2-1-3-15(10-13)19(21)22/h1-7,10H,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGNMWNUBRFFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4997410.png)

![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)




![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)